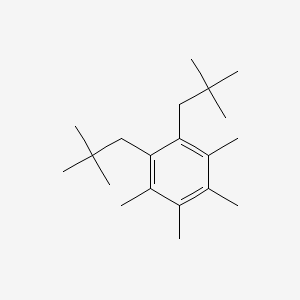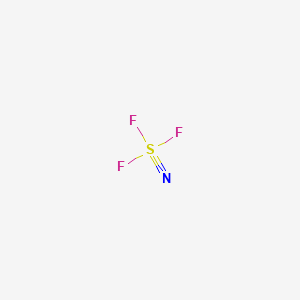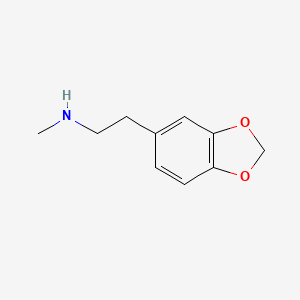
Homarylamin
Übersicht
Beschreibung
Synthesis Analysis
Homarylamine can be synthesized through multiple methods, including transition-metal-catalyzed reactions and direct amination processes. The synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids represents a mild, general, and transition-metal-free approach for constructing arylamine structures, including homarylamine derivatives (Roscales & Csákÿ, 2018). Additionally, palladium-catalyzed decarboxylative synthesis offers a novel route for arylamine formation via intramolecular decarboxylative coupling of aroyloxycarbamates (Dai et al., 2016).
Molecular Structure Analysis
The molecular structure of homarylamine derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, alongside cyclic voltammetry and absorption spectroscopy, have been employed to investigate the structure-property relationships of triphenylamine-based multicyano derivatives, which share structural similarities with homarylamine (Tang et al., 2010). These studies reveal the influence of intramolecular charge transfer (ICT) interactions on the optoelectronic properties of these compounds.
Chemical Reactions and Properties
Homarylamine undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For example, the facile synthesis of trifluoromethylamines from dithiocarbamates via oxidative desulfurization-fluorination represents a novel application of homarylamine derivatives in synthesizing functionalized amines (Kanie et al., 1998). This method demonstrates the versatility of homarylamine in synthetic chemistry.
Physical Properties Analysis
The physical properties of homarylamine, including its solubility, melting point, and boiling point, are essential for its application in various fields. The synthesis and thermal property study of polyvinylamine, although not directly related to homarylamine, provides insight into the general characteristics of amine compounds, which can be extrapolated to understand homarylamine's behavior (Zhao et al., 2010).
Chemical Properties Analysis
Homarylamine's chemical properties, such as its reactivity with acids, bases, and other organic compounds, are critical for its applications in chemical synthesis and materials science. The study on the carboxylation and decarboxylation of nanoparticles using bifunctional carboxylic acids and octylamine provides insights into the reactivity of amine groups in complex chemical environments (Alexander et al., 2016).
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Entwicklung von Antitussiva: Homarylamin wurde als Antitussivum (Hustenmittel) patentiert . Obwohl es medizinisch nicht eingesetzt wurde, macht seine Struktur als substituiertes Phenethylamin es zu einem Kandidaten für weitere Forschung zu Hustensuppressionsmechanismen.
Materialwissenschaft
Analytischer Referenzstandard: In der Materialwissenschaft kann this compound aufgrund seiner gut definierten chemischen Struktur als analytischer Referenzstandard verwendet werden . Diese Anwendung ist entscheidend, um die Genauigkeit und Kalibrierung von Analysegeräten sicherzustellen.
Umweltwissenschaften
Mikrobielle Synthese von Metallnanopartikeln: Obwohl nicht direkt mit this compound verbunden, könnten die strukturellen Verwandten der Verbindung die mikrobielle Synthese von Metallnanopartikeln beeinflussen, die Anwendungen im Umweltschutz und in der Landwirtschaft haben .
Analytische Chemie
Forensische Anwendungen: Als analytischer Referenzstandard wird this compound in der forensischen Chemie und Toxikologie verwendet. Es hilft bei der Identifizierung und Quantifizierung von Substanzen in einer gegebenen Probe .
Biochemie
Biochemische Forschung: Die Rolle von this compound in der Biochemie ist nicht gut dokumentiert. Seine Strukturanaloga, wie Phenethylamine, sind jedoch von Bedeutung für die Untersuchung von Neurotransmittersystemen und Hirnfunktionen .
Landwirtschaftliche Wissenschaften
Biostimulanzien in der Pflanzenproduktion: Aminosäuren und Proteinhydrolysate, die strukturell mit this compound verwandt sind, werden in der Landwirtschaft als Biostimulanzien eingesetzt. Sie verbessern die Pflanzenleistung, Stresstoleranz und Nährstoffverwertungseffizienz .
Medizinische Forschung
Antitussiv-Forschung: Das Potenzial von this compound als Antitussivum könnte zu neuen Erkenntnissen in der medizinischen Forschung führen, insbesondere bei der Entwicklung neuer Hustenbehandlungen .
Industrielle Anwendungen
Forschung und forensische Analyse: Industriell dient this compound als Referenzverbindung in der Forschung und forensischen Analyse und unterstützt die Entwicklung neuer Materialien und Qualitätskontrollprozesse .
Safety and Hazards
Wirkmechanismus
Target of Action
Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA , is a substituted phenethylamine . It was patented as an antitussive (anti-cough) drug in 1956 by Merck & Co . It has never been used medically
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, influencing how it is absorbed and distributed in the body, how it is metabolized for use, and how leftovers are excreted from the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include temperature, pH, presence of other molecules, and more . .
Biochemische Analyse
Biochemical Properties
Homarylamine plays a role in various biochemical reactions due to its structural similarity to other phenethylamines. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of monoamines. This interaction can lead to the inhibition of MAO, thereby affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine. Homarylamine also interacts with proteins such as transporters and receptors, influencing their activity and function .
Cellular Effects
Homarylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, homarylamine can alter the activity of signaling pathways like the cAMP pathway, which is crucial for various cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of homarylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Homarylamine binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines in the brain. This inhibition can result in enhanced neurotransmission and altered mood and behavior. Homarylamine also interacts with other enzymes and receptors, modulating their activity and contributing to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of homarylamine change over time due to its stability, degradation, and long-term effects on cellular function. Homarylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to homarylamine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of homarylamine vary with different dosages in animal models. At low doses, homarylamine may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and behavior. Threshold effects are observed at specific dosages, where the impact of homarylamine becomes more pronounced. At high doses, homarylamine can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes .
Metabolic Pathways
Homarylamine is involved in various metabolic pathways, including those mediated by monoamine oxidase. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of metabolites that can influence cellular function. Homarylamine can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Homarylamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of homarylamine, influencing its activity and function .
Subcellular Localization
The subcellular localization of homarylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Homarylamine can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The localization of homarylamine can impact its activity and function, contributing to its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOMVMFYOUDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196385 | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451-77-4 | |
| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarylamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMARYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?
A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), homarylamine hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that homarylamine hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
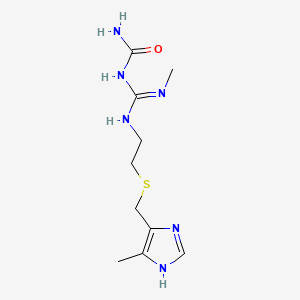
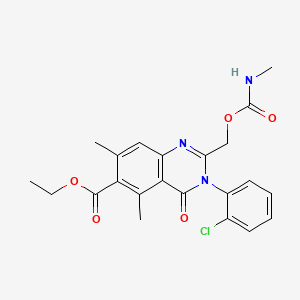
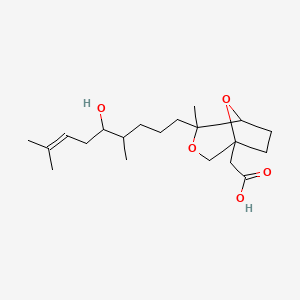

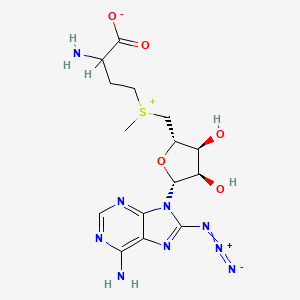
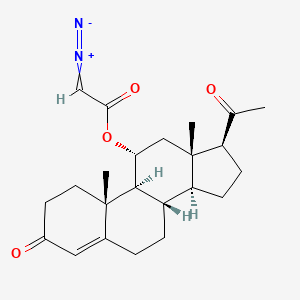
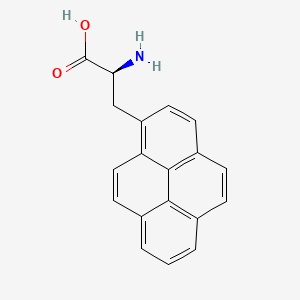
![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)
